6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Historical Context of Heterocyclic Scaffold Development
The evolution of heterocyclic chemistry has been inextricably linked to medicinal chemistry since the 19th century, when alkaloids like quinine and morphine demonstrated the therapeutic potential of cyclic nitrogen-containing systems. Pyrazole derivatives emerged as critical pharmacophores in the mid-20th century, with their synthetic accessibility and tunable electronic properties enabling applications ranging from anti-inflammatory agents to kinase inhibitors. Parallel developments in pyridazine chemistry revealed its utility as a bioisostere for phenyl rings, offering reduced lipophilicity and enhanced dipole-driven interactions. The pyrazolopyrimidine scaffold, first systematically explored in the 1990s, gained prominence through its role in adenosine receptor modulation and tyrosine kinase inhibition.
Azetidine, a four-membered saturated nitrogen heterocycle, entered the medicinal chemistry lexicon as a conformational restraint tool, balancing ring strain with improved metabolic stability compared to larger cyclic amines. The integration of these systems into a single molecule, as seen in the target compound, represents a convergence of historical scaffold optimization trends aimed at maximizing three-dimensional complementarity to biological targets.
Significance in Medicinal Chemistry Research
Multi-heterocyclic compounds occupy a privileged position in modern drug discovery due to their ability to engage multiple binding domains while maintaining favorable drug-like properties. The pyrazole-pyridazinone-pyrazolopyrimidine triad in this compound exemplifies three key advantages:
- Diverse Hydrogen Bonding Capacity : Pyrazole’s dual N-H donors and pyridazinone’s ketone oxygen create a hydrogen bond network capable of simultaneous interactions with polar residues and π-π stacking with aromatic amino acids.
- Conformational Restriction : The azetidine linker imposes torsional constraints that reduce entropic penalties upon target binding while maintaining synthetic accessibility for structure-activity relationship (SAR) exploration.
- Balanced Physicochemical Properties : Calculated logP values for the individual heterocycles (pyrazole: 1.2–2.1; pyridazinone: 0.8–1.5; pyrazolopyrimidine: 1.5–2.3) suggest optimal membrane permeability when combined, avoiding excessive hydrophobicity.
Recent approvals of pyridazine-containing drugs like relugolix and deucravacitinib underscore the therapeutic relevance of such architectures in addressing complex disease targets.
Structural Topology and Fragment Analysis
The compound’s structure decomposes into four pharmacophoric elements with distinct roles:
| Fragment | Structural Role | Electronic Contribution |
|---|---|---|
| 3,5-Dimethylpyrazole | Hydrogen bond donor/acceptor array | σ*-orbital interactions with sulfur |
| Dihydropyridazin-3-one | Dipolar π-system for stacking | Ketone oxygen as H-bond acceptor |
| Azetidine linker | Spatial orientation control | Reduced basicity (pKa ~7.1) vs. piperidine |
| Pyrazolopyrimidine | Expanded π-surface for hydrophobic contacts | Nitrogen lone pair participation |
The pyrazole’s 1,3-disubstitution pattern avoids steric clashes with the pyridazinone’s C6 position, while the azetidine’s methyl group provides chiral control without introducing metabolically vulnerable stereocenters. Molecular modeling suggests the pyrazolopyrimidine moiety adopts a coplanar orientation relative to the pyridazinone core, creating an extended conjugated system that enhances inter-ring electronic communication.
Conceptual Framework of Multi-Heterocyclic Integration
The strategic combination of these heterocycles addresses three persistent challenges in lead optimization:
- Solubility-Permeability Tradeoff : Pyridazinone’s dipole moment (μ = 3.8 D) counterbalances the hydrophobicity of the methylated pyrazole and pyrazolopyrimidine, achieving aqueous solubility ≥50 μM while maintaining logD~7.4~ ≈ 2.1.
- Metabolic Stability : Azetidine’s ring strain (≈25 kcal/mol) lowers susceptibility to oxidative metabolism compared to pyrrolidine linkers, with in vitro microsomal half-life improvements of 3–5× observed in analogous structures.
- Target Engagement Versatility : Pyrazole’s tautomeric flexibility (ΔG~taut~ ≈ 2.3 kcal/mol) allows adaptation to both polar and hydrophobic binding pockets, while the pyrazolopyrimidine’s fused system provides van der Waals complementarity to kinase ATP pockets.
Comparative studies of related structures demonstrate that the triheterocyclic system improves binding affinity (ΔK~d~ = 0.8–1.2 nM) over bis-heterocyclic analogs by enabling simultaneous interactions with primary and allosteric binding sites. This multi-modal engagement paradigm represents a significant advancement over traditional single-scaffold approaches, offering new avenues for addressing drug-resistant targets.
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c1-12-7-13(2)29(24-12)17-5-6-18(30)28(25-17)11-15-9-27(10-15)20-16-8-21-26(4)19(16)22-14(3)23-20/h5-8,15H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRKRJLNFHITNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC(=NC5=C4C=NN5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic pathway often includes the formation of the pyridazinone core through cyclization reactions involving various precursors. The presence of the dimethylpyrazole and azetidine moieties contributes significantly to the compound's pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to our compound of interest. These compounds have been shown to inhibit various kinases involved in cancer progression:
- Inhibition of Kinases : Compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(...) have demonstrated inhibitory effects on tyrosine kinases such as VEGFR and PDGFR, which are critical in angiogenesis and tumor growth .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5i | 0.3 | EGFR |
| 7.60 | VGFR2 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and suppressing cell cycle progression .
- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to active sites of kinases, mimicking ATP interactions, thereby inhibiting their activity .
Other Biological Activities
Apart from anticancer effects, pyrazole derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some studies report that pyrazole-based compounds exhibit significant antibacterial and antifungal properties .
- Anti-inflammatory Effects : There is emerging evidence that these compounds may also modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the efficacy of a structurally similar pyrazolo[3,4-d]pyrimidine derivative in MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 0.5 to 10 µM, with notable induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of various pyrazolo compounds. The study found that certain derivatives showed selective inhibition against CDK2 and CDK5 with IC50 values below 10 µM, indicating their potential as dual inhibitors for cancer therapy.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 369.4 g/mol. Its structure includes multiple heterocyclic rings that contribute to its biological activity. The presence of pyrazole and pyridazine moieties is particularly noteworthy as these structures are often associated with diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 6-(3,5-Dimethylpyrazolyl) derivative | 5.13 | C6 glioma | Induces apoptosis and cell cycle arrest |
| Control | 8.34 | L929 (healthy) | No cytotoxic effect |
These findings suggest that the compound may be effective against certain types of cancer cells by inducing programmed cell death and inhibiting cell proliferation .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibitors of DHODH are of interest for their potential use in treating autoimmune diseases and certain cancers . This inhibition can disrupt DNA synthesis in rapidly dividing cells, making it a target for therapeutic intervention.
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of similar pyrazole derivatives, researchers found that specific substitutions on the pyrazole ring significantly affected the cytotoxicity against glioma cells. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: DHODH Inhibition Mechanism
Another investigation focused on the mechanism by which this compound inhibits DHODH. Researchers utilized molecular docking studies to elucidate binding interactions, revealing that specific functional groups on the pyrazole moiety enhance binding affinity to the enzyme's active site . This insight could lead to the development of more potent inhibitors based on this scaffold.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s pyridazin-3-one core distinguishes it from analogs with pyridine, pyrimidine, or triazole cores. Key comparisons include:
Structural Implications :
Computational Similarity Analysis
Using Tanimoto similarity indexing (as in ), the target compound shows moderate similarity (~60–70%) to kinase inhibitors like gefitinib, owing to shared pyrazole and pyrimidine pharmacophores. However, its azetidine linker and pyridazinone core reduce similarity to classical kinase scaffolds .
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for constructing the pyrazole and pyridazine moieties in this compound?
- The pyrazole ring is typically synthesized via cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by methylation to introduce dimethyl groups . For the pyridazine core, condensation reactions of hydrazine with dicarbonyl compounds (e.g., maleic anhydride derivatives) are common. Multi-step coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, are employed to link the azetidine and pyrazolo[3,4-d]pyrimidine subunits .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) enable high-precision refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry .
- Complementary techniques include NMR spectroscopy (e.g., H, C, 2D-COSY) to verify proton environments and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Target-specific kinases or phosphatases, given the compound’s heterocyclic motifs, which often interact with ATP-binding pockets .
- Cellular viability assays (e.g., MTT or CellTiter-Glo) to assess cytotoxicity or antiproliferative effects in cancer cell lines .
Advanced Research Questions
Q. How can solvent and catalyst selection optimize the coupling of azetidine and pyrazolo[3,4-d]pyrimidine subunits?
- Solvent effects : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in SN2 reactions, while toluene or THF may favor palladium-catalyzed couplings .
- Catalyst systems : For Suzuki-Miyaura couplings, use Pd(PPh) with KCO as a base. For Buchwald-Hartwig aminations, Pd(dba) with Xantphos ligands improves yields .
- Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times, concentrations) across studies to identify variability drivers .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on pyrazole) to isolate contributions to activity .
- Molecular docking : Use software like AutoDock to predict binding modes and reconcile discrepancies in inhibitory potency .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-solvents (e.g., dioxane) or co-formers (e.g., carboxylic acids) to stabilize lattice formation .
- High-throughput screening : Use microbatch under oil or vapor diffusion with diverse crystallization kits to identify optimal conditions .
- Twinned data refinement : SHELXL’s TWIN command can model twinned crystals, common in flexible heterocyclic systems .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
